KPLH1130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

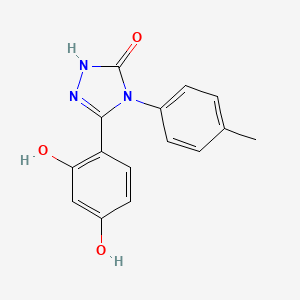

3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTBMTOBGXJTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KPLH1130: A Potent Pyruvate Dehydrogenase Kinase Inhibitor for Modulating Macrophage-Driven Inflammation and Metabolic Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KPLH1130 is a novel and specific small-molecule inhibitor of pyruvate dehydrogenase kinase (PDK). By targeting PDK, this compound effectively modulates cellular metabolism, leading to significant anti-inflammatory and insulin-sensitizing effects. This technical guide provides a comprehensive overview of the core biology of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound for obesity-associated metabolic disorders and other inflammatory conditions.

Introduction

Chronic low-grade inflammation, often associated with obesity, is a key driver of insulin resistance and type 2 diabetes. Macrophages, key players in the innate immune system, are central to this process. In lean adipose tissue, M2-like macrophages predominate and contribute to tissue homeostasis. However, in obese individuals, there is a phenotypic switch towards pro-inflammatory M1-like macrophages, which secrete a variety of inflammatory cytokines, leading to insulin resistance.

Metabolic reprogramming is a hallmark of macrophage polarization. M1 macrophages are characterized by a shift towards aerobic glycolysis (the Warburg effect), a process that is regulated by pyruvate dehydrogenase kinase (PDK). PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle in the mitochondria and towards lactate production in the cytoplasm. This compound is a potent inhibitor of PDK, and by blocking its activity, it restores the metabolic flexibility of macrophages, attenuates their pro-inflammatory phenotype, and improves systemic glucose homeostasis.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). A functional PDC then catalyzes the conversion of pyruvate to acetyl-CoA, which enters the TCA cycle for oxidative phosphorylation.

In the context of M1 macrophage polarization, inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) upregulate the expression of PDKs. This leads to the suppression of mitochondrial respiration and a metabolic shift towards aerobic glycolysis, which is essential for the pro-inflammatory functions of M1 macrophages. By inhibiting PDK, this compound reverses this metabolic reprogramming, leading to:

-

Decreased aerobic glycolysis: Reduced conversion of pyruvate to lactate.

-

Enhanced mitochondrial respiration: Increased flux of pyruvate into the TCA cycle and oxidative phosphorylation.

-

Inhibition of M1 macrophage polarization: Reduced expression of M1 markers such as HIF-1α and iNOS.

-

Suppression of pro-inflammatory cytokine production: Decreased secretion of TNF-α, IL-6, and IL-1β.

This mechanism of action makes this compound a promising therapeutic candidate for diseases driven by chronic inflammation and metabolic dysregulation.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-inflammatory effects in various in vitro models of macrophage activation.

Table 1: In Vitro Inhibition of M1 Macrophage Markers and Cytokines by this compound

| Cell Type | Treatment | This compound Concentration | Effect | Reference |

| Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 1-10 µM | Dose-dependent decrease in protein levels of M1 markers (HIF-1α, iNOS) and nitric oxide (NO) production.[1] | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | M1 polarization (LPS 100 ng/mL + IFN-γ 10 ng/mL) for 3h | 10 µM | Prevention of the reduction in basal and maximal oxygen consumption rate (OCR).[1] | [1] |

| Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 5-10 µM | Significant inhibition of TNF-α, IL-6, and IL-1β expression.[1] | [1] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance.

Table 2: In Vivo Effects of this compound in a High-Fat Diet Mouse Model

| Animal Model | Treatment Duration | This compound Dosage | Effect | Reference |

| C57BL/6J mice on HFD | 4 weeks | 70 mg/kg | Significant improvement in glucose tolerance.[1] | [1] |

Experimental Protocols

In Vitro Macrophage Polarization and Treatment

Objective: To assess the effect of this compound on M1 macrophage polarization and pro-inflammatory cytokine production.

Methodology:

-

Isolation of Peritoneal Macrophages (PMs):

-

Elicit peritoneal macrophages from C57BL/6J mice by intraperitoneal injection of 3% thioglycollate.

-

After 3 days, harvest peritoneal exudate cells by washing the peritoneal cavity with sterile PBS.

-

Plate the cells in complete RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

After 2-4 hours of incubation at 37°C, remove non-adherent cells by washing with PBS. The adherent cells are the peritoneal macrophages.

-

-

M1 Polarization and this compound Treatment:

-

Culture the peritoneal macrophages in complete RPMI-1640 medium.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

-

Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (10 ng/mL) to the culture medium.

-

Incubate the cells for the desired time period (e.g., 12 hours for protein analysis, 24 hours for cytokine analysis).

-

-

Analysis:

-

Western Blot: Analyze the protein expression of M1 markers (HIF-1α, iNOS) in cell lysates.

-

Griess Assay: Measure the production of nitric oxide (NO) in the culture supernatant.

-

ELISA: Quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To determine the effect of this compound on mitochondrial respiration in macrophages.

Methodology:

-

Cell Preparation:

-

Seed bone marrow-derived macrophages (BMDMs) in a Seahorse XFp cell culture miniplate.

-

Allow the cells to adhere and grow overnight.

-

-

This compound Treatment and M1 Polarization:

-

Pre-treat the BMDMs with this compound (10 µM) or vehicle for 1 hour.

-

Induce M1 polarization with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 3 hours.

-

-

Seahorse XFp Analyzer Assay:

-

Wash the cells with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Place the cell culture miniplate in a Seahorse XFp Analyzer.

-

Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

-

Measure the oxygen consumption rate (OCR) at baseline and after each injection.

-

-

Data Analysis:

-

Calculate basal respiration, maximal respiration, and spare respiratory capacity from the OCR measurements.

-

High-Fat Diet (HFD)-Induced Obesity Mouse Model

Objective: To evaluate the in vivo efficacy of this compound on glucose tolerance in an obesity model.

Methodology:

-

Animal Model:

-

Use male C57BL/6J mice.

-

Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.

-

A control group should be fed a standard chow diet.

-

-

This compound Administration:

-

After the diet-induced obesity period, treat the mice with this compound (e.g., 70 mg/kg, oral gavage, daily) or vehicle for a specified duration (e.g., 4 weeks).

-

-

Glucose Tolerance Test (GTT):

-

At the end of the treatment period, fast the mice overnight.

-

Administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal injection.

-

Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after glucose injection.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the GTT to assess glucose tolerance.

-

Visualizations

Caption: Mechanism of action of this compound in M1 macrophages.

References

KPLH1130: A Novel Pyruvate Dehydrogenase Kinase Inhibitor for the Modulation of Pro-inflammatory Cytokines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of KPLH1130, a novel and potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). This compound has demonstrated significant efficacy in attenuating the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1] This guide will detail the mechanism of action of this compound, present quantitative data on its effects on cytokines, provide detailed experimental protocols for replication and further investigation, and illustrate the relevant biological pathways and experimental workflows through detailed diagrams. This information is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for inflammatory diseases.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including metabolic disorders, autoimmune diseases, and cardiovascular conditions. Macrophages, key cells of the innate immune system, play a central role in orchestrating the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages polarize into a pro-inflammatory M1 phenotype, characterized by the secretion of a cocktail of pro-inflammatory cytokines.[2][3]

Metabolic reprogramming is intrinsically linked to macrophage polarization and function. A critical metabolic checkpoint in M1 macrophage polarization is the enzyme Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDK inhibits the Pyruvate Dehydrogenase Complex (PDC), thereby limiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle. This metabolic shift is crucial for the pro-inflammatory functions of M1 macrophages.[4]

This compound is a novel pharmacological inhibitor of PDK, specifically targeting PDK2 and PDK4 isoforms.[1][2] By inhibiting PDK, this compound restores PDC activity, thereby modulating the metabolic and inflammatory phenotype of macrophages. This guide explores the technical details of this compound's effects on pro-inflammatory cytokine production.

Mechanism of Action

This compound functions as a specific inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with notable activity against the PDK2 and PDK4 isoforms.[1][2] The mechanism of action of this compound in the context of pro-inflammatory cytokine modulation can be delineated as follows:

-

Inhibition of PDK: this compound directly inhibits the kinase activity of PDK.[1]

-

Activation of the Pyruvate Dehydrogenase Complex (PDC): PDK normally phosphorylates and inactivates the PDC. By inhibiting PDK, this compound prevents this phosphorylation, leading to the activation of the PDC.[4]

-

Metabolic Reprogramming of Macrophages: The activation of PDC allows for the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle. This shifts the metabolic profile of the macrophage away from the aerobic glycolysis characteristic of the M1 phenotype.[2]

-

Suppression of M1 Macrophage Polarization: The metabolic reprogramming induced by this compound interferes with the signaling pathways that promote and sustain the M1 pro-inflammatory phenotype.[1]

-

Reduction of Pro-inflammatory Cytokine Production: As a consequence of the suppression of M1 polarization, the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, are significantly reduced.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in macrophages.

Quantitative Data on Cytokine Inhibition

This compound has been shown to significantly inhibit the expression of pro-inflammatory cytokines in various types of macrophages.[1] The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

| Cytokine | Macrophage Type | Stimulus | This compound Concentration (µM) | Inhibition of mRNA Expression |

| TNF-α | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |

| IL-6 | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |

| IL-1β | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |

Table 2: Effect of this compound on Secreted Pro-inflammatory Effectors

| Effector | Macrophage Type | Stimulus | This compound Concentration (µM) | Inhibition of Secretion |

| TNF-α | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |

| IL-6 | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Inhibition[1] |

| Nitric Oxide | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5 - 10 | Significant Reduction[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on pro-inflammatory cytokines.

Macrophage Isolation and Culture

-

Objective: To obtain primary macrophages for in vitro stimulation and treatment.

-

Method:

-

Elicit peritoneal macrophages from mice by intraperitoneal injection of 3% thioglycollate broth.

-

After 3-4 days, harvest peritoneal exudate cells by lavage with sterile PBS.

-

Centrifuge the cell suspension and resuspend the pellet in complete RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Plate the cells and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Wash the plates with warm PBS to remove non-adherent cells, leaving a purified population of peritoneal macrophages.

-

In Vitro Macrophage Stimulation and this compound Treatment

-

Objective: To induce a pro-inflammatory M1 phenotype in macrophages and assess the inhibitory effect of this compound.

-

Method:

-

Culture the isolated macrophages to a suitable confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the macrophages with a combination of LPS (100 ng/mL) and IFN-γ (10 ng/mL) to induce M1 polarization.[1]

-

Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C and 5% CO2.

-

Collect the cell culture supernatant for cytokine secretion analysis and lyse the cells for RNA or protein extraction.

-

Measurement of Cytokine mRNA Expression by qPCR

-

Objective: To quantify the gene expression of pro-inflammatory cytokines.

-

Method:

-

RNA Extraction: Isolate total RNA from this compound-treated and control macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

Measurement of Secreted Cytokines by ELISA

-

Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Method:

-

Collect the cell culture supernatant from the stimulated and treated macrophages.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β using commercially available kits.

-

Follow the manufacturer's protocol for the ELISA, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on cytokines.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory diseases by targeting a key metabolic checkpoint in macrophage polarization. Its ability to potently inhibit the production of multiple pro-inflammatory cytokines through the inhibition of PDK highlights the critical role of immunometabolism in inflammation. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PDK inhibitors as a novel class of anti-inflammatory agents. Further investigations into the in vivo efficacy and safety profile of this compound are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [scholarworks.indianapolis.iu.edu]

- 4. utd-ir.tdl.org [utd-ir.tdl.org]

KPLH1130: A Novel PDK Inhibitor for Reversing Insulin Resistance and Improving Glucose Metabolism

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of KPLH1130, a novel pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK). It details the compound's mechanism of action, its demonstrated impact on glucose metabolism and insulin resistance, and the experimental data supporting these findings. The information is intended for researchers, scientists, and professionals involved in the development of therapeutics for metabolic disorders.

Executive Summary

Obesity-associated insulin resistance is a critical public health issue, largely driven by chronic low-grade inflammation originating from adipose tissue. Macrophages, key immune cells, play a central role in this process. When polarized to a pro-inflammatory M1 state, they secrete cytokines that disrupt insulin signaling. This compound is a potent and specific inhibitor of PDK, particularly isoforms PDK2 and PDK4. These enzymes act as a metabolic checkpoint in macrophages. By inhibiting PDK, this compound prevents M1 macrophage polarization, reduces inflammation, and has been shown to significantly improve glucose tolerance and insulin sensitivity in preclinical models of diet-induced obesity. This guide summarizes the core findings related to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism.

Mechanism of Action: Targeting Macrophage Metabolism

This compound's therapeutic effect is rooted in its ability to modulate the metabolic programming of macrophages.[1][2]

-

PDK as a Metabolic Checkpoint: Pyruvate Dehydrogenase Kinase (PDK) inhibits the Pyruvate Dehydrogenase (PDH) complex. This inhibition prevents the conversion of cytosolic pyruvate into mitochondrial acetyl-CoA, a critical step for cellular respiration.[1][2]

-

Macrophage Polarization: Pro-inflammatory (M1) macrophage polarization is associated with a metabolic shift towards glycolysis and away from mitochondrial respiration. PDK2 and PDK4 are essential for this shift.[1]

-

This compound's Role: By inhibiting PDK2/4, this compound blocks the suppression of the PDH complex. This restores mitochondrial respiration and prevents the metabolic reprogramming required for macrophages to adopt the pro-inflammatory M1 phenotype in response to stimuli like lipopolysaccharide (LPS) and IFN-γ.[1] The result is a reduction in the secretion of pro-inflammatory markers and an attenuation of the inflammatory cascade that leads to insulin resistance.[1]

References

KPLH1130: A Novel Pyruvate Dehydrogenase Kinase Inhibitor with Therapeutic Potential in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including obesity and type 2 diabetes, are characterized by chronic low-grade inflammation, often driven by the pro-inflammatory (M1) polarization of macrophages. KPLH1130, a novel and potent pyruvate dehydrogenase kinase (PDK) inhibitor, has emerged as a promising therapeutic candidate by targeting the metabolic reprogramming of these immune cells. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in metabolic disorders, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction: Targeting Macrophage Metabolism in Metabolic Disease

Chronic inflammation is a key pathophysiological feature of obesity-associated metabolic disorders. Adipose tissue macrophages (ATMs) play a central role in this process. In lean individuals, ATMs predominantly exhibit an anti-inflammatory (M2) phenotype, contributing to tissue homeostasis. However, in the context of obesity, a phenotypic switch towards pro-inflammatory M1 macrophages occurs. These M1 macrophages release a cascade of inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), which contribute to insulin resistance and other metabolic dysfunctions.[1]

Metabolic reprogramming is intrinsically linked to macrophage polarization. M1 macrophages are characterized by a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their pro-inflammatory functions. Pyruvate dehydrogenase kinase (PDK) is a critical regulator of this metabolic switch. By phosphorylating and inhibiting the pyruvate dehydrogenase complex (PDC), PDK diverts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production. This metabolic reprogramming is essential for M1 macrophage activation and effector functions.[1][2]

This compound is a potent inhibitor of PDK, specifically targeting the PDK2 and PDK4 isoforms that are highly expressed in metabolic tissues and immune cells.[1][2][3] By inhibiting PDK, this compound restores PDC activity, thereby promoting mitochondrial respiration and preventing the metabolic shift to aerobic glycolysis that is characteristic of M1 macrophages. This mechanism of action forms the basis of its therapeutic potential in metabolic disorders.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by inhibiting PDK, which in turn prevents the M1 polarization of macrophages. This leads to a reduction in the production of pro-inflammatory mediators and an improvement in mitochondrial function.

Inhibition of M1 Macrophage Polarization

This compound has been shown to potently inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. In preclinical studies, treatment with this compound significantly reduced the expression of key M1 macrophage markers, including hypoxia-inducible factor-1 alpha (HIF-1α) and inducible nitric oxide synthase (iNOS).[1] This inhibition of M1 polarization is a direct consequence of preventing the metabolic reprogramming required for this inflammatory state.

Reduction of Pro-inflammatory Cytokines

By suppressing M1 macrophage polarization, this compound leads to a significant decrease in the secretion of pro-inflammatory cytokines. In vitro studies using bone marrow-derived macrophages (BMDMs) and peritoneal macrophages (PMs) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) demonstrated that this compound treatment markedly reduced the mRNA expression and secretion of TNFα, IL-6, and IL-1β.[1]

Improvement of Mitochondrial Respiration

M1 polarization is associated with a suppression of mitochondrial oxygen consumption. This compound has been shown to rescue this mitochondrial dysfunction. By inhibiting PDK and promoting the entry of pyruvate into the TCA cycle, this compound enhances mitochondrial respiration in macrophages, even in the presence of inflammatory stimuli.[1]

Figure 1: Mechanism of action of this compound in macrophages.

Preclinical Efficacy of this compound

The therapeutic potential of this compound in metabolic disorders has been evaluated in preclinical models, demonstrating its ability to improve glucose metabolism and reduce inflammation.

In Vitro Studies

In vitro experiments using primary macrophages have provided crucial insights into the direct effects of this compound.

| Cell Type | Treatment | Concentration | Duration | Key Findings | Reference |

| Peritoneal Macrophages (PMs) | This compound + LPS/IFN-γ | 1-10 µM | 12 hours | Decreased protein levels of HIF-1α and iNOS; Reduced nitric oxide (NO) production. | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | This compound + LPS/IFN-γ | 10 µM | 3 hours | Prevented the reduction of basal and maximal oxygen consumption rate (OCR). | [1] |

| Peritoneal Macrophages (PMs) | This compound + LPS/IFN-γ | 10 µM | 12 hours | Reduced mRNA expression of TNFα, IL-6, and IL-1β. | [1] |

In Vivo Studies

Studies in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance have demonstrated the in vivo efficacy of this compound.

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| HFD-fed C57BL/6J mice | This compound | 70 mg/kg | 4 weeks | Significantly improved glucose tolerance. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Macrophage Polarization and Treatment

Objective: To assess the effect of this compound on M1 macrophage polarization and inflammatory mediator production in vitro.

Materials:

-

Bone marrow cells or peritoneal cells from C57BL/6J mice.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Macrophage colony-stimulating factor (M-CSF).

-

Lipopolysaccharide (LPS) (from E. coli O111:B4).

-

Interferon-gamma (IFN-γ).

-

This compound.

-

Griess Reagent System for nitric oxide measurement.

-

ELISA kits for TNFα, IL-6, and IL-1β.

Protocol:

-

Macrophage Isolation and Culture:

-

For BMDMs: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium containing 30 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

For PMs: Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate. Harvest the peritoneal exudate cells 3 days later by peritoneal lavage with sterile PBS.

-

-

Macrophage Polarization and this compound Treatment:

-

Plate the differentiated macrophages in 6-well plates.

-

Pre-treat the cells with this compound (1-10 µM) for 1 hour.

-

Induce M1 polarization by stimulating the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for the indicated durations (e.g., 12 or 24 hours).

-

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatants using the Griess Reagent System.

-

Cytokine Measurement: Quantify the concentrations of TNFα, IL-6, and IL-1β in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS and HIF-1α.

-

RT-qPCR: Isolate total RNA and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression of Tnf, Il6, and Il1b.

-

References

- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of metabolic flexibility as a result of overexpression of pyruvate dehydrogenase kinases in muscle, liver and the immune system: Therapeutic targets in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

KPLH1130: A Technical Whitepaper on its Impact on Pyruvate Dehydrogenase Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the novel pharmacological agent KPLH1130, focusing on its mechanism of action and its effects on key cellular signaling pathways. The information presented is based on preclinical research and elucidates the potential of this compound as a modulator of metabolic and inflammatory pathways.

Introduction to this compound

This compound is a novel, potent, and specific small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] Its primary mechanism of action is the inhibition of PDK isoforms, particularly PDK2 and PDK4, which are crucial metabolic regulatory enzymes.[1][2] PDKs function as a metabolic checkpoint by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC).[3] The PDC is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate into acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[3] By inhibiting PDK, this compound effectively removes this brake, promoting PDC activity and shifting cellular metabolism towards mitochondrial respiration.[1]

Core Signaling Pathway: PDK/PDC Axis

The central signaling pathway affected by this compound is the Pyruvate Dehydrogenase Kinase (PDK) and Pyruvate Dehydrogenase Complex (PDC) axis. Under normal conditions, particularly in states favoring glycolysis, PDKs are active and phosphorylate the E1α subunit of the PDC, leading to its inactivation.[3] This reduces the influx of pyruvate into the TCA cycle, shunting it towards lactate production, a hallmark of aerobic glycolysis (the Warburg effect).[4]

This compound intervenes by directly inhibiting PDK activity. This leads to a de-repressed PDC, which can then actively convert pyruvate to acetyl-CoA. This, in turn, fuels the TCA cycle and subsequent oxidative phosphorylation, enhancing mitochondrial function.

Downstream Effects on Macrophage Polarization and Inflammation

A key consequence of this compound's activity is its ability to modulate the inflammatory response by preventing the polarization of macrophages to the pro-inflammatory M1 phenotype.[1][2] M1 macrophage polarization is heavily reliant on a metabolic shift to aerobic glycolysis to support rapid production of inflammatory mediators.[4]

By inhibiting PDK, this compound prevents this metabolic reprogramming.[1] This leads to a significant attenuation of the M1 phenotype in response to inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]

Key downstream effects include:

-

Reduced Pro-inflammatory Cytokine Expression: this compound significantly inhibits the expression and secretion of key pro-inflammatory cytokines, including TNFα, IL-6, and IL-1β in macrophages.[1]

-

Suppression of Inflammatory Mediators: The compound reduces levels of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and Hypoxia-Inducible Factor 1-alpha (HIF-1α), all of which are hallmarks of M1 macrophage activity.[1]

-

Improved Mitochondrial Function: this compound prevents the decrease in the mitochondrial oxygen consumption rate (OCR) that typically occurs during M1 polarization.[1]

-

In Vivo Efficacy: In preclinical models of high-fat diet-induced obesity, administration of this compound improved glucose tolerance and insulin resistance, which was correlated with a reduction in pro-inflammatory markers.[1]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: Effective Concentrations of this compound in Macrophages

| Parameter | Cell Type | Effective Concentration | Effect | Source |

|---|---|---|---|---|

| Inhibition of Pro-inflammatory Cytokines | Various Macrophage Types | 5-10 µM | Significant inhibition of TNFα, IL-6, IL-1β | [1] |

| M1 Marker Assessment | Peritoneal Macrophages (PMs) | 10 µM | Assessment of M1 markers | [5] |

| M1 Marker Assessment | Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | Assessment of M1 markers |[5] |

Experimental Protocols

The characterization of this compound's effects on signaling pathways involves several key experimental methodologies.

5.1. Macrophage Culture and Polarization

-

Cell Types: Primary peritoneal macrophages (PMs) and bone marrow-derived macrophages (BMDMs) are utilized.

-

Stimulation: To induce M1 polarization, cells are treated with a combination of Lipopolysaccharide (LPS) at 100 ng/mL and Interferon-gamma (IFN-γ) at 10 ng/mL for approximately 12 hours.

-

Treatment: this compound is added to the cell culture at specified concentrations (e.g., 5-10 µM) concurrently with or prior to the inflammatory stimuli.

5.2. Gene Expression Analysis (mRNA)

-

Method: Quantitative reverse transcription PCR (qRT-PCR) is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).

-

Protocol:

-

RNA is extracted from treated and control macrophage populations.

-

cDNA is synthesized from the extracted RNA.

-

qRT-PCR is performed using gene-specific primers.

-

Relative gene expression is calculated, often normalized to a housekeeping gene.

-

5.3. Protein Secretion Analysis (Cytokines)

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Culture supernatants from treated and control cells are collected.

-

ELISA is performed according to the manufacturer's instructions for each specific cytokine.

-

Absorbance is measured, and cytokine concentrations are determined from a standard curve.

-

5.4. Western Blotting

-

Purpose: To measure the protein levels of key signaling molecules such as iNOS and HIF-1α.

-

Protocol:

-

Cell lysates are prepared from treated and control macrophages.

-

Protein concentration is determined using a BCA or similar assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-HIF-1α).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

Bands are visualized using a chemiluminescent substrate, and densitometry is performed for quantification.[5]

-

Conclusion

This compound represents a targeted approach to modulating cellular metabolism for therapeutic benefit. By inhibiting PDK2/4, it promotes mitochondrial respiration and prevents the metabolic shift required for pro-inflammatory M1 macrophage polarization.[1] This mechanism makes this compound a promising candidate for further investigation in the treatment of obesity-associated metabolic disorders and other inflammatory conditions.[1][2] The data summarized herein provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of PDK inhibition.

References

- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCHMC Repository: Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [schca-ir.schmc.ac.kr]

- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utd-ir.tdl.org [utd-ir.tdl.org]

Methodological & Application

KPLH1130 Experimental Protocol for In Vitro Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

KPLH1130 is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This action promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[3][4] In the context of immunology, this compound has been shown to be a powerful modulator of macrophage polarization. Specifically, it blocks the metabolic shift towards aerobic glycolysis that is characteristic of M1 macrophage activation, thereby attenuating pro-inflammatory responses.[3][5][6] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on macrophage polarization and function.

Mechanism of Action

This compound targets PDK, a key regulatory enzyme in glucose metabolism. In pro-inflammatory (M1) macrophages, aerobic glycolysis is upregulated to meet the metabolic demands of their effector functions. PDKs play a crucial role in this metabolic reprogramming by inhibiting PDH, thus shunting pyruvate away from the TCA cycle and towards lactate production. By inhibiting PDK, this compound restores PDH activity, leading to increased mitochondrial respiration and a reduction in the M1 phenotype.[3][4][7] This results in decreased expression of M1 markers such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and inducible nitric oxide synthase (iNOS), and reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][5]

Caption: Mechanism of action of this compound in inhibiting M1 macrophage polarization.

Data Presentation

Table 1: Effect of this compound on M1 Macrophage Markers and Pro-inflammatory Cytokines

| Treatment | HIF-1α Protein Level (relative to M1 control) | iNOS Protein Level (relative to M1 control) | NO Production (μM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Unstimulated) | - | - | < 2 | < 50 | < 20 | < 10 |

| M1 Polarization (LPS + IFN-γ) | 1.0 | 1.0 | 25 ± 3 | 1500 ± 200 | 800 ± 100 | 300 ± 50 |

| M1 + this compound (1 μM) | 0.8 ± 0.1 | 0.7 ± 0.1 | 20 ± 2.5 | 1200 ± 150 | 650 ± 80 | 250 ± 40 |

| M1 + this compound (5 μM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 10 ± 1.5 | 600 ± 75 | 300 ± 40 | 120 ± 20 |

| M1 + this compound (10 μM) | 0.1 ± 0.02 | 0.1 ± 0.01 | 4 ± 0.5 | 200 ± 30 | 100 ± 15 | 40 ± 8 |

Data are presented as mean ± SD from representative experiments.[2][3][5]

Table 2: Effect of this compound on Macrophage Mitochondrial Respiration

| Treatment | Basal OCR (pmol/min) | Maximal OCR (pmol/min) |

| Control (Unstimulated) | 100 ± 10 | 250 ± 20 |

| M1 Polarization (LPS + IFN-γ) | 60 ± 8 | 150 ± 15 |

| M1 + this compound (10 μM) | 95 ± 12 | 240 ± 25 |

OCR: Oxygen Consumption Rate. Data are presented as mean ± SD from representative experiments.[2][3]

Experimental Protocols

Macrophage Culture and Polarization

This protocol describes the culture of murine bone marrow-derived macrophages (BMDMs) and their polarization to an M1 phenotype.

Materials:

-

Bone marrow cells from mice

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

LPS (Lipopolysaccharide)

-

IFN-γ (Interferon-gamma)

-

This compound (stock solution in DMSO)

Procedure:

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

-

Plate the BMDMs in appropriate culture plates.

-

To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 12-24 hours.[3][7]

-

For inhibitor studies, pre-treat the cells with this compound (1-10 μM) for 1 hour before adding LPS and IFN-γ.[2]

Caption: Workflow for macrophage polarization and this compound treatment.

Western Blot for HIF-1α and iNOS

This protocol details the detection of HIF-1α and iNOS protein levels by Western blot.

Materials:

-

RIPA buffer

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies: anti-HIF-1α (1:500 dilution), anti-iNOS (1:1000 dilution), anti-β-actin (1:5000 dilution)[8]

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse the treated macrophages with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent.

-

Quantify the band intensities and normalize to β-actin.

Nitric Oxide (NO) Assay

This protocol measures the production of NO by macrophages using the Griess reagent.

Materials:

-

Cell culture supernatant

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

Procedure:

-

Collect the cell culture supernatant from treated macrophages.

-

Add 50 µL of supernatant to a 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration based on a sodium nitrite standard curve.[10]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

-

Cell culture supernatant

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant from treated macrophages.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[5][11]

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for color development.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).[11]

-

Calculate the cytokine concentrations based on the standard curve provided in the kit.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.[2]

Materials:

-

Seahorse XF96 cell culture microplate

-

Seahorse XF Base Medium

-

Glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, and Rotenone/Antimycin A

-

Seahorse XFe96 Analyzer

Procedure:

-

Seed BMDMs in a Seahorse XF96 plate at a density of 5 x 10^4 cells/well and allow them to adhere.[1]

-

Treat the cells with this compound and/or LPS + IFN-γ as described in the culture protocol.

-

One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, and incubate in a non-CO2 incubator at 37°C.[2]

-

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:

-

Oligomycin (1.0 µM) to inhibit ATP synthase.

-

FCCP (1.0 µM) to uncouple the mitochondrial membrane and induce maximal respiration.

-

Rotenone/Antimycin A (0.5 µM) to inhibit Complex I and III, shutting down mitochondrial respiration.[12]

-

-

The Seahorse XFe96 Analyzer will measure the OCR at baseline and after each injection.

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro investigation of this compound's effects on macrophage biology. By following these detailed methodologies, researchers can effectively assess the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. The consistent application of these protocols will ensure the generation of robust and reproducible data for drug development and scientific discovery.

References

- 1. 2.14. Seahorse extracellular flux analysis [bio-protocol.org]

- 2. agilent.com [agilent.com]

- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCHMC Repository: Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [schca-ir.schmc.ac.kr]

- 5. The expression levels of TNFα, IL-1β, and IL-6 secreted by macrophages detected with ELISA [bio-protocol.org]

- 6. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]

- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]

- 12. HIF-1α induces glycolytic reprograming in tissue-resident alveolar macrophages to promote cell survival during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of KPLH1130 in Primary Macrophage Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction: KPLH1130 is a novel and specific small-molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with primary activity against the PDK2 and PDK4 isoforms.[1][2] In the context of macrophage biology, this compound serves as a powerful tool to investigate and modulate cellular metabolism and inflammatory responses. It effectively blocks the polarization of macrophages towards the pro-inflammatory M1 phenotype, making it a valuable compound for studying conditions driven by chronic inflammation, such as obesity-associated metabolic disorders.[1][2][3]

Mechanism of Action: Classically activated M1 macrophages undergo a distinct metabolic reprogramming, shifting from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis—a phenomenon similar to the Warburg effect in cancer cells.[4] This metabolic switch is crucial for their pro-inflammatory functions. The Pyruvate Dehydrogenase Complex (PDC) is a key gatekeeper for mitochondrial metabolism, converting pyruvate into acetyl-CoA for entry into the TCA cycle.[2][5] PDKs inhibit PDC activity. During M1 polarization, induced by stimuli like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), the transcription factor HIF-1α is stabilized, which in turn upregulates PDKs.[1][4] This upregulation of PDKs inhibits PDC, reinforcing the glycolytic state.

This compound exerts its effect by directly inhibiting PDK2 and PDK4.[1][2] This inhibition prevents the phosphorylation and subsequent inactivation of the PDC. As a result, pyruvate to acetyl-CoA conversion is maintained, sustaining the TCA cycle and OXPHOS. By preventing the metabolic shift to aerobic glycolysis, this compound effectively attenuates the M1 polarization of macrophages, leading to a significant reduction in the expression and secretion of pro-inflammatory mediators.[1][3]

References

- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Mouse Studies with KPLH1130

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of KPLH1130, a potent pyruvate dehydrogenase kinase (PDK) inhibitor, in mouse models of metabolic disease. This compound has been demonstrated to improve glucose tolerance and reduce inflammation by inhibiting M1 macrophage polarization.[1][2] This document outlines the recommended dosage, administration, and experimental procedures for evaluating the efficacy of this compound in vivo.

Introduction

This compound is a selective inhibitor of pyruvate dehydrogenase kinase (PDK), a key regulatory enzyme in glucose metabolism.[3][4] By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[2][5] In the context of metabolic disease, this compound has shown significant therapeutic potential by modulating macrophage polarization. Specifically, it inhibits the polarization of macrophages to the pro-inflammatory M1 phenotype, thereby reducing the secretion of inflammatory cytokines and ameliorating insulin resistance.[1][2][5] Preclinical studies in high-fat diet (HFD)-induced obese mice have shown that this compound administration improves glucose tolerance, highlighting its potential as a therapeutic agent for obesity-associated metabolic disorders.[1][2]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by inhibiting PDK, which in turn influences macrophage polarization and inflammation. The diagram below illustrates the proposed signaling pathway.

Caption: this compound inhibits PDK, promoting PDC activity and oxidative phosphorylation, thereby preventing the metabolic shift towards M1 macrophage polarization and reducing inflammatory cytokine production.

Recommended In Vivo Dosage and Administration

Based on preclinical studies, the following dosage and administration protocol is recommended for evaluating this compound in a high-fat diet-induced mouse model of obesity.

Quantitative Data Summary

| Parameter | Recommendation | Source |

| Compound | This compound | [1][2] |

| Mouse Strain | C57BL/6J | [1] |

| Dosage | 70 mg/kg | [1] |

| Administration Route | Oral Gavage (Assumed) | Inferred |

| Frequency | Once daily | Inferred |

| Duration | 4 weeks | [1] |

| Vehicle | 0.5% Methylcellulose in sterile water (Recommended) | Inferred |

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model

Objective: To induce an obese and insulin-resistant phenotype in mice.

Workflow Diagram

Caption: Workflow for establishing a high-fat diet-induced obesity mouse model.

Protocol:

-

House 6-8 week old male C57BL/6J mice in a temperature and light-controlled environment.

-

Allow a one-week acclimatization period with ad libitum access to standard chow and water.

-

Randomly assign mice to two dietary groups:

-

Control Group: Fed a standard control diet (CD).

-

HFD Group: Fed a high-fat diet (e.g., 60% of calories from fat).

-

-

Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype.

-

Monitor body weight and food intake weekly throughout the study.

This compound Formulation and Administration

Objective: To prepare and administer this compound to HFD mice.

Protocol:

-

Formulation (Recommended):

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

-

Suspend this compound powder in the 0.5% methylcellulose vehicle to achieve the desired final concentration for a 70 mg/kg dosage.

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration.

-

-

Administration:

-

Administer the this compound suspension or vehicle control to the respective groups of HFD-fed mice via oral gavage.

-

The volume of administration should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).

-

Administer the treatment once daily for a period of 4 weeks.

-

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose clearance in HFD mice.

Workflow Diagram

Caption: Experimental workflow for performing an oral glucose tolerance test (OGTT).

Protocol:

-

At the end of the 4-week treatment period, fast the mice for 6 hours with free access to water.

-

Record the body weight of each mouse.

-

Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.

-

Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point.

-

Plot the blood glucose concentration over time to generate a glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Adipose Tissue Macrophage Analysis by Immunohistochemistry (IHC)

Objective: To evaluate the effect of this compound on macrophage infiltration and polarization in adipose tissue.

Protocol:

-

At the end of the study, euthanize the mice and collect epididymal white adipose tissue (eWAT).

-

Fix the tissue in 10% neutral buffered formalin for 24 hours.

-

Process the fixed tissue and embed in paraffin.

-

Section the paraffin-embedded tissue at 5 µm thickness and mount on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0) based heat-induced epitope retrieval method.

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate the sections with primary antibodies against macrophage markers (e.g., F4/80 for total macrophages, CD11c for M1-like macrophages).

-

Wash the sections and incubate with an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Develop the signal using a suitable substrate (e.g., DAB) and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Acquire images using a light microscope and quantify the number of positive-staining cells per unit area.

Conclusion

The provided protocols offer a framework for investigating the in vivo efficacy of this compound in a mouse model of diet-induced obesity. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for assessing the therapeutic potential of this compound in metabolic and inflammatory diseases. Researchers should adapt these protocols as necessary based on their specific experimental design and institutional guidelines.

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [app.jove.com]

- 5. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Cytokine Expression Changes Following KPLH1130 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of KPLH1130, a novel Pyruvate Dehydrogenase Kinase (PDK) inhibitor, on cytokine expression. The provided protocols and background information are intended to assist in the design and execution of experiments to characterize the immunomodulatory properties of this compound.

Introduction to this compound

This compound is a pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with notable activity against PDK2 and PDK4.[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action promotes the conversion of pyruvate to acetyl-CoA and enhances mitochondrial respiration.[1][2][3] In macrophages, this metabolic reprogramming is crucial for their polarization state. This compound has been shown to suppress the M1 pro-inflammatory phenotype and consequently reduce the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1]

Mechanism of Action: Inhibition of M1 Macrophage Polarization

M1 macrophages, typically activated by stimuli like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), undergo a metabolic shift towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect.[4] This metabolic reprogramming is essential to support their pro-inflammatory functions. PDKs are key regulators of this metabolic switch.[4][5] By inhibiting PDK, this compound effectively blocks this metabolic checkpoint, preventing M1 polarization and attenuating the subsequent inflammatory response.[1][2]

Data Presentation: Expected Outcomes of this compound Treatment

The following tables provide a template for presenting quantitative data on cytokine expression changes following this compound treatment. The data shown are illustrative and based on findings from published research.[1]

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Macrophages

| Treatment Group | Target Gene | Fold Change (vs. Control) | P-value |

| Vehicle Control | Tnf | 1.0 | - |

| LPS + IFN-γ | Tnf | 25.0 | < 0.001 |

| LPS + IFN-γ + this compound (10 µM) | Tnf | 8.5 | < 0.01 |

| Vehicle Control | Il6 | 1.0 | - |

| LPS + IFN-γ | Il6 | 40.2 | < 0.001 |

| LPS + IFN-γ + this compound (10 µM) | Il6 | 12.1 | < 0.01 |

| Vehicle Control | Il1b | 1.0 | - |

| LPS + IFN-γ | Il1b | 15.8 | < 0.001 |

| LPS + IFN-γ + this compound (10 µM) | Il1b | 4.7 | < 0.01 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in Macrophages

| Treatment Group | Cytokine | Concentration (pg/mL) | P-value |

| Vehicle Control | TNFα | < 10 | - |

| LPS + IFN-γ | TNFα | 1500 | < 0.001 |

| LPS + IFN-γ + this compound (10 µM) | TNFα | 550 | < 0.01 |

| Vehicle Control | IL-6 | < 5 | - |

| LPS + IFN-γ | IL-6 | 2200 | < 0.001 |

| LPS + IFN-γ + this compound (10 µM) | IL-6 | 800 | < 0.01 |

| Vehicle Control | IL-1β | < 3 | - |

| LPS + IFN-γ | IL-1β | 350 | < 0.001 |

| LPS + IFN-γ + this compound (10 µM) | IL-1β | 120 | < 0.01 |

Experimental Protocols

Protocol 1: In Vitro Macrophage Culture and Treatment

This protocol describes the culture of bone marrow-derived macrophages (BMDMs) and their subsequent treatment with this compound and pro-inflammatory stimuli.

Materials:

-

Bone marrow cells from mice

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

This compound (stock solution in DMSO)

-

LPS (Lipopolysaccharide)

-

IFN-γ (Interferon-gamma)

-

Phosphate Buffered Saline (PBS)

-

6-well tissue culture plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to differentiate them into BMDMs.

-

Seed the differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 5-10 µM) or vehicle (DMSO) for 1 hour.[1]

-

Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for the desired time point (e.g., 6 hours for qPCR, 24 hours for ELISA).

-

For gene expression analysis, harvest the cells for RNA extraction.

-

For cytokine secretion analysis, collect the cell culture supernatant.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol details the measurement of cytokine mRNA levels.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb)

-

qPCR instrument

Procedure:

-

Extract total RNA from the treated BMDMs using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using a suitable master mix, the synthesized cDNA, and gene-specific primers.

-

Use the following cycling conditions as a starting point, and optimize as necessary: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol outlines the quantification of secreted cytokines in the cell culture supernatant.

Materials:

-

ELISA kits for TNFα, IL-6, and IL-1β

-

Cell culture supernatant from treated cells

-

Microplate reader

Procedure:

-

Centrifuge the collected cell culture supernatant to remove any cellular debris.

-

Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatant) to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound's effect on cytokine expression.

References

- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SCHMC Repository: Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [schca-ir.schmc.ac.kr]

- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

KPLH1130 Administration in High-Fat Diet-Induced Obese Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the administration and effects of KPLH1130, a novel Pyruvate Dehydrogenase Kinase (PDK) inhibitor, in a preclinical model of high-fat diet (HFD)-induced obesity in mice. The provided protocols and data are intended to guide researchers in studying the therapeutic potential of this compound for metabolic disorders such as obesity and type 2 diabetes. The document outlines the mechanism of action, experimental procedures, and expected outcomes based on available preclinical data. This compound has been shown to improve glucose tolerance and attenuate inflammatory responses associated with metabolic dysfunction.[1]

Introduction

Obesity and its associated metabolic disorders, including insulin resistance and type 2 diabetes, are characterized by chronic low-grade inflammation.[2] Macrophage polarization, particularly the accumulation of pro-inflammatory M1 macrophages in adipose tissue, plays a crucial role in driving this inflammation and subsequent insulin resistance.[1][2] Pyruvate Dehydrogenase Kinase (PDK) has been identified as a key metabolic checkpoint in the polarization of macrophages to the M1 phenotype.[1] By inhibiting PDK, this compound presents a novel therapeutic strategy to mitigate obesity-associated metabolic dysfunction by targeting the inflammatory component.

Mechanism of Action

This compound is a pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK), specifically targeting PDK2 and PDK4 isoforms.[1] PDKs negatively regulate the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle.[3] In the context of obesity, increased PDK activity in macrophages promotes a metabolic shift towards aerobic glycolysis, a hallmark of M1 polarization. This polarization leads to the secretion of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[1]

This compound inhibits PDK, leading to the activation of PDC. This, in turn, enhances mitochondrial respiration and reduces the metabolic break in the TCA cycle observed in M1 macrophages.[1] The ultimate effect is the attenuation of M1 macrophage polarization and a reduction in the secretion of pro-inflammatory mediators, which helps to improve insulin sensitivity and glucose tolerance.[1]

Signaling Pathway

Caption: this compound mechanism of action in macrophages.

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

-

Animal Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[4][5]

-

Diet:

-

Control Group: Feed mice a standard chow diet (e.g., 10% kcal from fat).

-

Obese Group: Feed mice a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[4]

-

-

Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Monitoring: Monitor body weight and food intake weekly.

This compound Administration

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil). The final concentration of the vehicle should be non-toxic to the animals.

-

Dosage: The effective dose of this compound should be determined through dose-response studies. A starting point for in vitro studies on macrophages is in the range of 5-10 μM.[1]

-

Route of Administration: Administration can be performed via oral gavage or intraperitoneal injection.

-

Treatment Period: The duration of treatment will depend on the study's objectives. A typical treatment period can range from 2 to 8 weeks.

Key Experiments and Expected Outcomes

| Parameter | Experiment | Expected Outcome with this compound Treatment |

| Whole Body Metabolism | Glucose Tolerance Test (GTT) | Improved glucose clearance compared to vehicle-treated HFD mice.[1] |

| Insulin Tolerance Test (ITT) | Enhanced insulin sensitivity, indicated by a more significant drop in blood glucose levels. | |

| Body Weight and Composition | Potential reduction in body weight gain and/or fat mass. | |

| Adipose Tissue Inflammation | Immunohistochemistry/Immunofluorescence | Reduced infiltration of F4/80+ macrophages and decreased crown-like structures in adipose tissue. |

| Gene Expression Analysis (qPCR) | Decreased mRNA expression of pro-inflammatory markers (e.g., Tnfα, Il6, Il1b, Nos2) and M1 macrophage markers (e.g., Cd11c). | |

| Macrophage Polarization | Flow Cytometry of Stromal Vascular Fraction | A shift in the macrophage population from a pro-inflammatory M1 phenotype (e.g., F4/80+CD11c+) towards an anti-inflammatory M2 phenotype (e.g., F4/80+CD206+). |

| Mitochondrial Function | Seahorse XF Analyzer (on isolated macrophages) | Increased basal and maximal oxygen consumption rate (OCR), indicating improved mitochondrial respiration.[1] |

Experimental Workflow

Caption: Workflow for this compound studies in obese mice.

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in HFD-Fed Mice

| Parameter | HFD + Vehicle | HFD + this compound | Expected Change |

| Body Weight (g) | Increased | Attenuated Increase | ↓ |

| Fat Mass (%) | Increased | Reduced | ↓ |

| Fasting Blood Glucose (mg/dL) | Elevated | Normalized | ↓ |

| Fasting Insulin (ng/mL) | Elevated | Normalized | ↓ |

| GTT AUC (mg/dLmin) | Increased | Reduced | ↓ |

| ITT AUC (mg/dLmin) | Increased | Reduced | ↓ |

Table 2: Effects of this compound on Adipose Tissue Inflammation in HFD-Fed Mice

| Parameter | HFD + Vehicle | HFD + this compound | Expected Change |

| M1 Macrophage Markers (mRNA) | Upregulated | Downregulated | ↓ |

| M2 Macrophage Markers (mRNA) | Downregulated | Upregulated | ↑ |

| Pro-inflammatory Cytokines (protein) | Increased | Decreased | ↓ |

| Anti-inflammatory Cytokines (protein) | Decreased | Increased | ↑ |

Conclusion

This compound represents a promising therapeutic agent for the treatment of obesity and related metabolic disorders. Its mechanism of action, centered on the inhibition of PDK and the subsequent reduction of macrophage-driven inflammation, offers a targeted approach to improving metabolic health. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to further investigate the preclinical efficacy and translational potential of this compound.

References

- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity [e-dmj.org]

- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting KPLH1130 solubility issues in culture media

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of KPLH1130 in culture media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key enzyme that negatively regulates the pyruvate dehydrogenase complex (PDC), thereby controlling the influx of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[5]

Q2: What are the primary research applications of this compound?

This compound is primarily used in studies related to metabolic disorders and inflammatory conditions.[1][3] It has been shown to potently inhibit the polarization of macrophages to the pro-inflammatory M1 phenotype.[1][3][5][6] This is achieved by reducing the expression of pro-inflammatory cytokines and M1 markers such as HIF-1α and iNOS.[1][3] Consequently, this compound is a valuable tool for investigating the role of metabolic reprogramming in inflammation and has potential applications in studying obesity-associated metabolic disorders.[1][6]

Troubleshooting Guide: this compound Solubility Issues

Q3: My this compound precipitated after I added my DMSO stock solution to the culture medium. What should I do?

Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions such as culture media is a common issue.[7][8] This occurs because the compound is poorly soluble in water. Here are several steps you can take to resolve this:

-